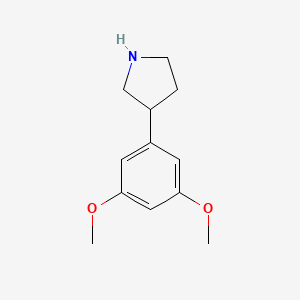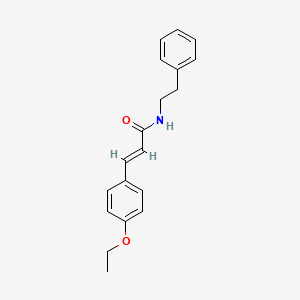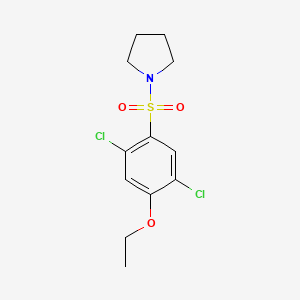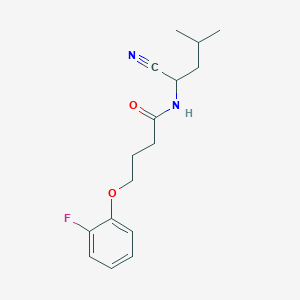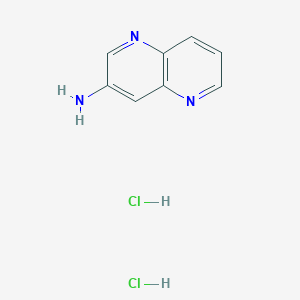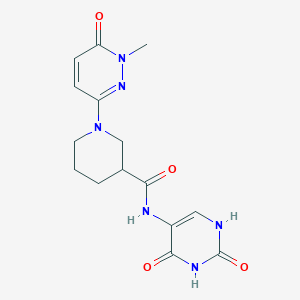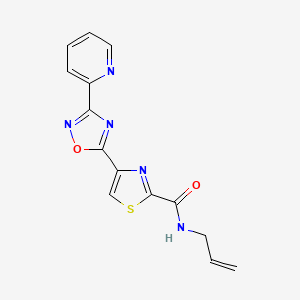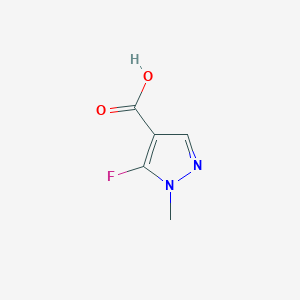
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1780519-27-8 . It has a molecular weight of 144.11 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
A novel method for synthesizing 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives and free acids thereof has been reported . The method involves a direct fluorination reaction using a difluoromethyl-pyrazole compound dissolved in an inert solvent .Molecular Structure Analysis
The IUPAC name of the compound is 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid . The Inchi Code is 1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) .Chemical Reactions Analysis
The compound can be used to prepare active ingredients of agricultural chemicals such as isoflurypramin, Bixafen, Fluxapyroxad, Fluindapyr, Sedaxane, Isopyrazam, and benzovindifiup .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Aurora Kinase Inhibition
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives have been investigated for their potential in treating cancer by inhibiting Aurora A kinase, a protein implicated in cancer progression. Such compounds could represent a new class of anticancer agents (ロバート ヘンリー,ジェームズ, 2006).
Structural and Spectral Studies
This chemical has been the subject of structural and spectral studies, which provide insights into its physical and chemical properties. These studies are crucial for understanding the potential applications of this compound in various fields, including pharmaceuticals and materials science (S. Viveka et al., 2016).
Insecticidal Activities
Compounds containing 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid have shown promising insecticidal activities against common pests like Culex pipiens and Musca domestica. This suggests potential applications in agriculture and pest control (Yue Chen et al., 2014).
Pharmaceutical Applications
Derivatives of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid have been explored for their potential in pharmaceutical applications. For instance, some derivatives have been evaluated for their analgesic and anti-inflammatory properties, indicating potential use in the development of new therapeutic agents (P. D. Gokulan et al., 2012).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial properties of compounds derived from 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. This highlights its potential in the development of new antimicrobial agents, which could be significant in addressing the challenge of antibiotic-resistant bacteria (B. Mistry et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHSHAZYYNSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)
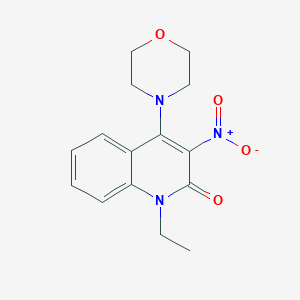
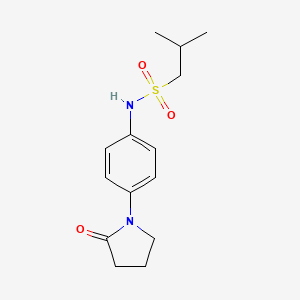
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2852849.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
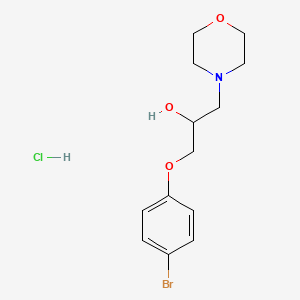
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)
